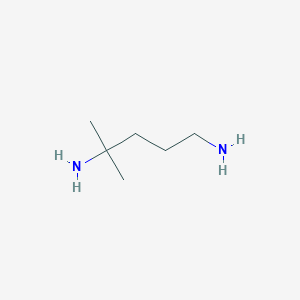

4-Methylpentane-1,4-diamine

Vue d'ensemble

Description

4-Methylpentane-1,4-diamine is a chemical compound that is part of a broader class of aliphatic diamines. These compounds are characterized by their two amine groups, which are separated by an aliphatic chain that can participate in various chemical reactions and form coordination complexes with metals. The presence of the methyl group in the 4-Methylpentane-1,4-diamine molecule can influence its physical properties, reactivity, and the conformation of complexes it forms.

Synthesis Analysis

The synthesis of related diamine compounds has been explored through various methods. For instance, a synthetic route to create monocondensation products of pentane-2,4-dione and aliphatic α,ω-diamines has been described, which could potentially be adapted for the synthesis of 4-Methylpentane-1,4-diamine . Additionally, a chemoenzymatic approach has been used to synthesize optically active pentane-1,5-diamine fragments, which suggests that enzymatic methods could also be applicable for the synthesis of 4-Methylpentane-1,4-diamine with high enantiomeric purity .

Molecular Structure Analysis

The molecular structure of coordination compounds involving similar diamines has been extensively studied. For example, the crystal structure of a cobalt(III) complex with pentane-2,4-diamine revealed a skew-boat conformation for the six-membered diamine chelate ring . Another study on complexes of 2-methylpentane-2,4-diamine showed different conformations, such as a flattened chair and an unsymmetric boat conformation, depending on the metal center involved . These findings indicate that 4-Methylpentane-1,4-diamine could also adopt various conformations when forming coordination compounds.

Chemical Reactions Analysis

The reactivity of diamine compounds with metal ions to form coordination complexes is well-documented. For instance, the reaction of a tridentate-N2O ligand, which is structurally related to 4-Methylpentane-1,4-diamine, with copper(II) ions resulted in a trinuclear μ3-hydroxo bridged complex . This suggests that 4-Methylpentane-1,4-diamine could similarly react with metal ions to form structurally complex and potentially magnetically interesting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine compounds are influenced by their molecular structure and the nature of their substituents. The conformational analysis of coordination compounds with pentane-2,4-diamine and its derivatives has provided insights into the preferred geometries and the strain energies associated with different conformations . These studies contribute to the understanding of how the structure of 4-Methylpentane-1,4-diamine might affect its physical properties, such as solubility and boiling point, as well as its chemical reactivity and the stability of the complexes it forms.

Applications De Recherche Scientifique

Carbon Dioxide Absorption

4-Methylpentane-1,4-diamine derivatives, like 1,5-diamino-2-methylpentane (DAMP), have been researched for their efficacy in carbon dioxide absorption. Studies conducted in isothermal batch reactors have revealed that DAMP solutions can effectively capture CO2, demonstrating promising results compared to traditional solvents like MEA and MDEA. These solutions exhibit significant equilibrium CO2 loading and low volatility, which could be advantageous in CO2 removal processes (Azhgan, Farsi, & Eslamloueyan, 2016) (Azhgan, Farsi, & Eslamloueyan, 2017).

Polyurea Formation

Research on polyurea formation using compounds related to 4-Methylpentane-1,4-diamine, such as 2-methylpentane-1,5-diamine, has been conducted. The studies focused on the infrared temperature-induced changes in hydrogen-bonded ureas, shedding light on the properties and potential applications of polyurea materials (Coleman et al., 1997).

Iron(III) Extraction

4-Methylpentane-1,4-diamine derivatives have been utilized in the selective extraction and separation of iron(III). The process involves quantitative extraction from acidic solutions, followed by titrimetric determination. This method demonstrates the compound's potential in analytical and separation sciences (Gawali & Shinde, 1974).

Orientations Futures

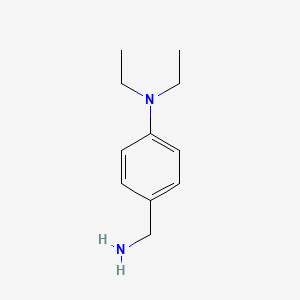

A new chloroquine-derived photoaffinity probe has been prepared by a convergent synthesis from derivative of 4,7-dichloroquinoline and N1,N1-diethyl-N4-methylpentane . This probe has a unique 3-azido photolabel, the pyridine ring of the quinoline, and the presence of a secondary amine at the 4-position of the quinoline . These features, particularly the 4-amino methylation, prevent triazole formation through combination of the 3-azide and the 4-amine . This undergoes facile cleavage with exposure to a medium-pressure mercury lamp with a 254 nm excitation wavelength .

Propriétés

IUPAC Name |

4-methylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,8)4-3-5-7/h3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLFXPIYRPOHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550563 | |

| Record name | 4-Methylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpentane-1,4-diamine | |

CAS RN |

83686-55-9 | |

| Record name | 4-Methylpentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)